molecular formula C11H12ClFN2O3S B2434455 1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)urea CAS No. 946203-15-2

1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)urea

Cat. No. B2434455
CAS RN: 946203-15-2
M. Wt: 306.74
InChI Key: BYOJIEXCYQDFOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)urea, also known as CFTRinh-172, is a small molecule inhibitor that selectively targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that is responsible for regulating the transport of salt and water across the epithelium in various tissues, including the lungs, pancreas, and sweat glands. Mutations in the CFTR gene can lead to the development of cystic fibrosis (CF), a life-threatening genetic disorder that affects approximately 70,000 people worldwide. CFTRinh-172 has been shown to be a promising therapeutic agent for the treatment of CF, as well as other diseases that involve abnormal CFTR function.

Scientific Research Applications

Crystal Structure Analysis

The compound has been analyzed for its crystal structure, which is pivotal in understanding its physical and chemical properties. The study revealed the dihedral angles between the central fluorobenzene ring and the terminal difluorophenyl ring and chlorophenyl ring system, contributing to its molecular architecture. This understanding aids in the development of benzoylurea pesticides by influencing their design and effectiveness (Youngeun Jeon et al., 2014).

Synthesis and Properties

Research into the synthesis and properties of 1,3-disubstituted ureas and their isosteric analogs has expanded our knowledge on producing various derivatives with potential applications. This includes exploring the roles of fluorine and chlorine substituents, which are essential for understanding how changes in molecular structure affect the compound's reactivity and potential uses (V. Burmistrov et al., 2020).

Photocatalytic Applications

The compound's derivatives have been investigated for their photocatalytic applications, particularly in the simultaneous production of hydrogen and degradation of organic pollutants. This research illustrates the compound's utility in environmental remediation and energy production, highlighting the versatility of its derivatives in addressing critical environmental challenges (Jungwon Kim et al., 2012).

Antimicrobial Activity

Some derivatives have shown promising antimicrobial activity, suggesting potential applications in developing new antimicrobial agents. This area of research is particularly relevant given the increasing resistance to existing antimicrobials, indicating the compound's derivatives could contribute to the development of novel therapeutic options (P. Haranath et al., 2007).

Corrosion Inhibition

Research on 1,3,5-triazinyl urea derivatives, including compounds with chloro and fluoro substituents, has explored their effectiveness as corrosion inhibitors. This application is significant for protecting metals in industrial settings, demonstrating the compound's derivatives' practical utility in materials science (B. Mistry et al., 2011).

properties

IUPAC Name

1-(4-chloro-1,1-dioxothiolan-3-yl)-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFN2O3S/c12-9-5-19(17,18)6-10(9)15-11(16)14-8-3-1-7(13)2-4-8/h1-4,9-10H,5-6H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYOJIEXCYQDFOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)Cl)NC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)urea

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